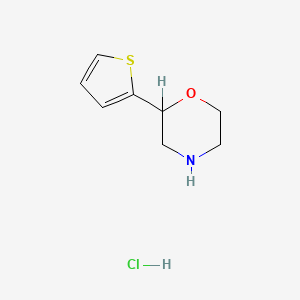
6-bromo-1,1,1,2,2-pentafluorohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1,1,1,2,2-pentafluorohexane is a halogenated organic compound . It has the CAS number 1379347-61-1 . The molecular formula is C6H8BrF5 and the molecular weight is 255.02 .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-carbon chain (hexane) with a bromine atom attached to the sixth carbon and five fluorine atoms attached to the first two carbons .Physical And Chemical Properties Analysis
The boiling point of this compound is predicted to be 142.3±8.0 °C and its density is predicted to be 1.517±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Heterocyclic Applications
6-Bromo-1,1,1,2,2-pentafluorohexane and related compounds have been synthesized with high purity and yields by regiospecific allylic bromination processes. These compounds have demonstrated significant utility in the synthesis of heterocycles, showcasing their relevance in organic synthesis and potential applications in designing new molecules with varied chemical properties (Martins, 2002).
Analytical and Isotopic Applications
Bromine pentafluoride, closely related to the compound , has been used as a reagent for the quantitative liberation of oxygen from oxides and silicates. This method offers advantages over traditional reduction techniques, including better yields and decreased systematic errors in isotopic composition, underscoring the importance of bromine-fluorine compounds in analytical chemistry and geosciences (Clayton & Mayeda, 1963).
Organometallic Chemistry
Bromobis(pentafluorophenyl)thallium(III), a compound with structural similarities to this compound, reacts with main group elements to form pentafluorophenyl derivatives. This highlights the role of bromo- and pentafluorinated compounds in synthesizing organometallic complexes, which could be pivotal in developing new materials and catalysts (Deacon & Parrott, 1970).
Decomposition and Byproduct Studies
Studies on the decomposition and side reactions of pentafluorophenylmagnesium bromide and pentafluorophenyllithium have provided insights into the stability and reactivity of bromo- and pentafluorinated compounds. Understanding these reactions is crucial for refining synthetic methodologies and minimizing unwanted byproducts in organic synthesis (Lin & Miller, 1977).
Cyclization Reactions
The compound 6-bromo-1,2-epoxyhexane, which shares a bromo- and hexane framework with the subject compound, has been studied for its reactivity in metal-halogen exchange-promoted cyclization reactions. These studies contribute to the broader understanding of cyclization mechanisms and regioselectivity in organic synthesis, which is fundamental for designing complex molecular architectures (Babler & Bauta, 1985).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-1,1,1,2,2-pentafluorohexane involves the bromination of 1,1,1,2,2-pentafluorohexane.", "Starting Materials": [ "1,1,1,2,2-pentafluorohexane", "Bromine" ], "Reaction": [ "In a fume hood, add 1,1,1,2,2-pentafluorohexane to a round-bottom flask.", "Add bromine dropwise to the flask while stirring vigorously.", "Continue stirring for 2-3 hours at room temperature.", "After the reaction is complete, pour the mixture into a separatory funnel.", "Extract the organic layer and wash with water.", "Dry the organic layer with anhydrous sodium sulfate.", "Filter the solution and distill the product to obtain 6-bromo-1,1,1,2,2-pentafluorohexane." ] } | |
CAS-Nummer |
1379347-61-1 |
Molekularformel |
C6H8BrF5 |
Molekulargewicht |
255 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



